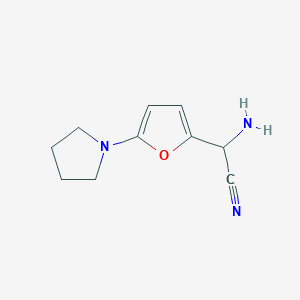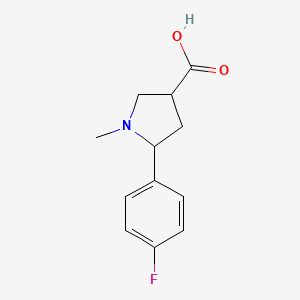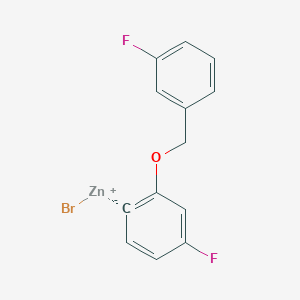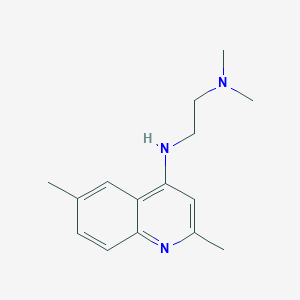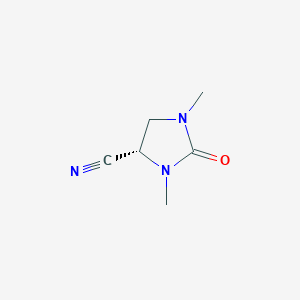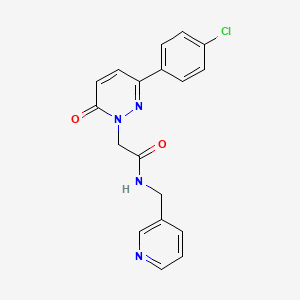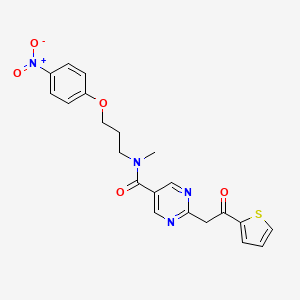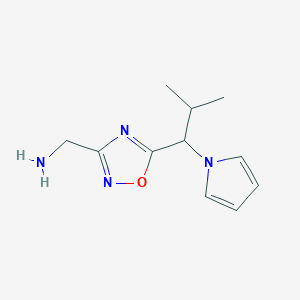
3-Methoxypyridin-2-ylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxypyridin-2-ylmagnesium bromide, 0.25 M in tetrahydrofuran, is a Grignard reagent commonly used in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a solvent that stabilizes the reagent and facilitates its use in various chemical reactions.
Méthodes De Préparation
The synthesis of 3-methoxypyridin-2-ylmagnesium bromide typically involves the reaction of 3-methoxypyridine with magnesium and bromine in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
3-Methoxypyridine+Magnesium+Bromine→3-Methoxypyridin-2-ylmagnesium bromide
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-Methoxypyridin-2-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This reagent can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions, such as the Kumada coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Carbonyl Compounds: Aldehydes and ketones.
Halides: Alkyl or aryl halides.
Catalysts: Transition metal catalysts, such as palladium or nickel, for coupling reactions.
The major products formed from these reactions depend on the specific reactants and conditions used. For example, the reaction with aldehydes typically yields secondary alcohols, while the reaction with ketones yields tertiary alcohols.
Applications De Recherche Scientifique
3-Methoxypyridin-2-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Biology: It is employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: It is used to create intermediates for the synthesis of medicinal compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which 3-methoxypyridin-2-ylmagnesium bromide exerts its effects involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparaison Avec Des Composés Similaires
3-Methoxypyridin-2-ylmagnesium bromide can be compared with other similar Grignard reagents, such as:
3-Pyridylmagnesium Bromide: Similar in structure but lacks the methoxy group, leading to different reactivity and selectivity.
3-Methylpyridin-2-ylmagnesium Bromide: Contains a methyl group instead of a methoxy group, affecting its nucleophilicity and reaction outcomes.
6-Methoxypyridin-3-ylmagnesium Bromide: The position of the methoxy group is different, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in organic synthesis.
Propriétés
Formule moléculaire |
C6H6BrMgNO |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
magnesium;3-methoxy-2H-pyridin-2-ide;bromide |
InChI |
InChI=1S/C6H6NO.BrH.Mg/c1-8-6-3-2-4-7-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
IJMIYZRZQLDFHY-UHFFFAOYSA-M |
SMILES canonique |
COC1=[C-]N=CC=C1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


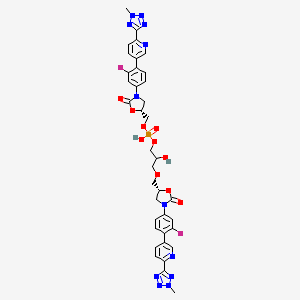
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
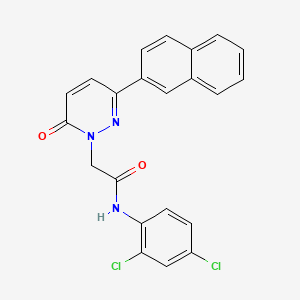

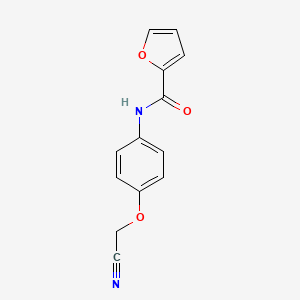
![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
